molecular formula C40H34N4O5 B12557469 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate CAS No. 192656-85-2

5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate

Cat. No.: B12557469
CAS No.: 192656-85-2
M. Wt: 650.7 g/mol
InChI Key: ZRAGCZQQWOFODK-UHFFFAOYSA-N
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Description

5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate is a complex organic compound with the molecular formula C40H34N4O5. This compound is known for its unique structure, which includes a benzoyl group, a phenyl group, and a prop-2-enyl group attached to a pyrimidin-2-one core. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with phenylacetonitrile to form an intermediate, which is then reacted with prop-2-enyl bromide in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory and oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzoyl-3-phenyl-1-prop-2-enylpyrimidin-2-one
  • 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-thione
  • 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-amine

Uniqueness

5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

192656-85-2

Molecular Formula

C40H34N4O5

Molecular Weight

650.7 g/mol

IUPAC Name

5-benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate

InChI

InChI=1S/2C20H16N2O2.H2O/c2*1-2-13-22-14-17(19(23)16-11-7-4-8-12-16)18(21-20(22)24)15-9-5-3-6-10-15;/h2*2-12,14H,1,13H2;1H2

InChI Key

ZRAGCZQQWOFODK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.O

Origin of Product

United States

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